molecular formula C20H21N3O7 B4096552 Oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole

Oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole

Cat. No.: B4096552
M. Wt: 415.4 g/mol
InChI Key: HVIQACKQSZBOCU-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole is a complex organic compound that combines the properties of oxalic acid and a triazole derivative. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole derivative. The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The phenoxyphenoxyethoxyethyl group is then introduced through an etherification reaction, using suitable reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors, where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The phenoxy groups enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and phenoxy-substituted compounds, such as:

Uniqueness

What sets oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole apart is its unique combination of a triazole ring and phenoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

oxalic acid;1-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3.C2H2O4/c1-2-5-16(6-3-1)24-18-8-4-7-17(13-18)23-12-11-22-10-9-21-15-19-14-20-21;3-1(4)2(5)6/h1-8,13-15H,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIQACKQSZBOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCOCCN3C=NC=N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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